6-(4-chlorobenzyl)-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with chlorophenyl and dimethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with 2,4-dimethoxyaniline to form an intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the triazine ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazine compounds .
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares structural similarities with 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE, particularly in the presence of chlorophenyl and dimethoxyphenyl groups.
Thiazole Derivatives:
Uniqueness
The uniqueness of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17ClN4O3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(2,4-dimethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O3/c1-25-13-7-8-14(16(10-13)26-2)20-18-21-17(24)15(22-23-18)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24) |
InChI Key |
AMRVAWYQKCDRQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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